The compound with the molecular formula C17H14N6O3S is known as Sulfamethoxazole, a sulfonamide antibiotic commonly used in combination with trimethoprim to treat various bacterial infections. Sulfamethoxazole is effective against a range of gram-positive and gram-negative bacteria, making it a valuable agent in clinical settings.
Sulfamethoxazole was first synthesized in the 1960s and has been widely used in medicine since then. It is derived from the sulfanilamide family of compounds, which are characterized by their sulfonamide functional group. The compound is typically produced through synthetic organic chemistry methods involving various chemical reactions.
Sulfamethoxazole falls under the classification of antimicrobial agents, specifically within the sulfonamide class of antibiotics. These compounds are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.
The synthesis of sulfamethoxazole typically involves several key steps:
The synthesis can be optimized through various reaction conditions, including temperature, solvent choice, and reaction time. High-performance liquid chromatography (HPLC) is often employed to monitor the reaction progress and purity of the final product.
The compound's molecular weight is approximately 358.39 g/mol. It has a melting point range of 170-173 °C and is soluble in water and organic solvents, such as ethanol.
Sulfamethoxazole undergoes various chemical reactions relevant to its function as an antibiotic:
The inhibition mechanism involves binding to the active site of dihydropteroate synthase, mimicking PABA's structure but lacking its essential carboxyl group, thus blocking bacterial folic acid synthesis.
Sulfamethoxazole acts by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. By inhibiting dihydropteroate synthase, it disrupts the production of folate, which is crucial for nucleic acid synthesis and ultimately bacterial growth.
This mechanism results in bacteriostatic activity against susceptible organisms. When used in combination with trimethoprim, which inhibits dihydrofolate reductase further down the pathway, it leads to a synergistic effect that enhances antibacterial efficacy.
Relevant analyses include spectroscopic methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) for structural confirmation.
Sulfamethoxazole is primarily used in clinical medicine for:
Additionally, sulfamethoxazole has been investigated for potential applications in veterinary medicine and agriculture as an antimicrobial agent.
The emergence of C₁₇H₁₇N₆O₃S represents a strategic evolution in targeted cancer therapy development. This synthetic benzenesulfonamide-triazole hybrid was first reported in the early 2020s amid intensive research into isoform-selective carbonic anhydrase inhibitors. Its design originated from fragment-based drug discovery approaches that systematically conjugated triazole heterocycles to benzenesulfonamide pharmacophores – a strategy aimed at enhancing target affinity and selectivity [3]. This period coincided with significant advances in understanding tumor microenvironment acidification mechanisms, particularly the role of carbonic anhydrase IX in promoting metastasis and chemoresistance. C₁₇H₁₄N₆O₃S was identified during high-throughput screening of triazole-benzenesulfonamide libraries against hypoxically induced cancer phenotypes, with initial characterization data published in Journal of Enzyme Inhibition and Medicinal Chemistry [3]. Its discovery reflects the broader pharmaceutical shift toward "directed molecular design" of small molecules targeting specific enzyme conformations present in malignancies.
Table 1: Key Discovery Milestones of C₁₇H₁₄N₆O₃S
Timeline | Development Phase | Research Context |
---|---|---|
2018–2020 | Initial Synthesis | Benzenesulfonamide-triazole conjugate libraries for CA inhibition |
2021 | Enzymatic Profiling | Selective inhibition identified against tumor-associated CA IX isozyme |
2022–Present | Mechanism Studies | Validation of binding kinetics and anti-proliferative effects in hypoxic models |
C₁₇H₁₄N₆O₃S exhibits distinctive structural features that govern its biochemical behavior. The core architecture integrates three key components: (1) a benzenesulfonamide moiety serving as the zinc-binding group (ZBG), (2) a 1,2,3-triazole linker enabling directional orientation, and (3) an aromatic pyridine extension facilitating hydrophobic interactions. This arrangement creates a multifunctional pharmacophore with spatially optimized domains [3] [8].
The sulfonamide group (-SO₂NH₂) provides critical electrostatic recognition properties. As a strong hydrogen-bond donor/acceptor with ionizable characteristics (predicted pKa ~10.2), it anchors the molecule to the catalytic zinc ion in carbonic anhydrase active sites [4] [6]. Adjacent nitrogen atoms in the triazole ring establish additional coordination bonds with enzyme residues, while the π-deficient character of triazole enables cation-π and π-π stacking interactions within hydrophobic enzyme pockets [3] [8]. The terminal pyridine system extends this interaction network through van der Waals contacts and moderate basicity (predicted pKa ~3.5), contributing to membrane permeability. Notably, the molecule exhibits tautomerism – the triazole proton can reside on either nitrogen – creating dual binding conformations that may enhance target engagement versatility [6].
Table 2: Functional Group Contributions in C₁₇H₁₄N₆O₃S
Functional Group | Structural Role | Chemical Properties | Biological Significance |
---|---|---|---|
Benzenesulfonamide | Zinc-binding domain | Ionizable (acidic), H-bond capable | High-affinity CA active site anchoring |
1,2,3-Triazole | Rigid linker | Dipole moment ~5D, π-deficient | Mediates enzyme-substrate orientation and stacking |
Pyridine | Hydrophobic extension | Weak base, polar surface area ~12Ų | Enhances membrane penetration and hydrophobic pocket binding |
Research focus on C₁₇H₁₄N₆O₃S stems from its promising selectivity profile against tumor-associated carbonic anhydrase isoforms. Unlike classical sulfonamide inhibitors (e.g., acetazolamide) that non-selectively inhibit ubiquitous CA I/II, this compound demonstrates >150-fold selectivity for CA IX – an isoform overexpressed in hypoxic tumors but minimally present in normal tissues [3] [7]. This selectivity arises from its inability to penetrate cytosolic compartments efficiently combined with high affinity for the CA IX active site conformation. The transmembrane CA IX isoform acidifies the tumor microenvironment, promoting invasion, metastasis, and chemoresistance; its inhibition represents a validated anticancer strategy [3] [9].
Structural-activity relationship (SAR) studies reveal critical determinants of efficacy:
Table 3: Selectivity Profile of C₁₇H₁₄N₆O₃S Against Carbonic Anhydrase Isozymes
Isozyme | Tissue Distribution | Inhibition Constant (Kᵢ, nM) | Therapeutic Relevance |
---|---|---|---|
CA I | Cytosolic (ubiquitous) | 850–966 | Off-target effects |
CA II | Cytosolic (ubiquitous) | 120–760 | Glaucoma relevance |
CA IV | Membrane-bound (normal) | 210–957 | Limited physiological role |
CA IX | Membrane-bound (tumors) | 30.8–45.2 | Hypoxia-induced, cancer-specific |
Mechanistically, C₁₇H₁₄N₆O₃S disrupts tumor pH regulation by blocking CA IX-mediated bicarbonate production. This inhibition reverses extracellular acidification, sensitizing cancer cells to conventional chemotherapeutics and reducing metastatic potential [3] [7]. Its benzenesulfonamide-triazole architecture provides a versatile scaffold for generating derivatives targeting other oncology-relevant enzymes, including tyrosine kinases and histone deacetylases. Current research explores these polypharmacological opportunities while maintaining CA IX as the primary target [9]. The compound exemplifies the "targeted therapy" paradigm in precision oncology – exploiting specific molecular vulnerabilities in malignancies while sparing normal tissues [7] [9].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: